3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cinnamyl group, a hydroxyphenyl group, and an imidazo[2,1-f]purine core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cinnamyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using cinnamyl chloride and a Lewis acid catalyst.
Attachment of the Hydroxyphenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the hydroxyphenyl group and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazo[2,1-f]purine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazo[2,1-f]purine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves its interaction with specific molecular targets. These might include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: can be compared with other imidazo[2,1-f]purine derivatives, such as:
Uniqueness
The presence of both the cinnamyl and hydroxyphenyl groups in this compound provides unique chemical properties and potential biological activities that are not observed in its simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific disciplines.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-11-6-12-19(30)14-18)26(2)24(32)27(22(20)31)13-7-10-17-8-4-3-5-9-17/h3-12,14-15,30H,13H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPQJBHGCLMOK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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